4-Chloro-D-phenylalanine Hydrochloride

Übersicht

Beschreibung

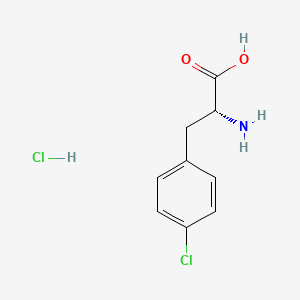

4-Chloro-D-phenylalanine Hydrochloride is a chemical compound with the molecular formula C9H11Cl2NO2 and a molecular weight of 236.09 g/mol It is a derivative of phenylalanine, an essential amino acid, and is characterized by the presence of a chlorine atom at the para position of the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-D-phenylalanine Hydrochloride typically involves the chlorination of D-phenylalanine. One common method includes the reaction of D-phenylalanine with thionyl chloride (SOCl2) in the presence of a suitable solvent like methanol. The reaction proceeds under controlled temperature conditions to ensure the selective chlorination at the para position of the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product in its hydrochloride salt form .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Chloro-D-phenylalanine Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed:

Oxidation: Formation of 4-chloro-benzaldehyde or 4-chloro-benzoic acid.

Reduction: Formation of 4-chloro-phenylethylamine or 4-chloro-benzyl alcohol.

Substitution: Formation of various substituted phenylalanine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The primary mechanism of action of 4-Chloro-D-phenylalanine Hydrochloride involves the inhibition of tryptophan hydroxylase, an enzyme that catalyzes the conversion of tryptophan to 5-hydroxytryptophan (5-HTP), a precursor of serotonin. By inhibiting this enzyme, the compound reduces the synthesis of serotonin, thereby affecting various physiological and neurological processes . This inhibition can lead to decreased levels of serotonin in the brain, which is associated with mood regulation and other cognitive functions .

Vergleich Mit ähnlichen Verbindungen

4-Chloro-L-phenylalanine Hydrochloride: Similar in structure but differs in the stereochemistry of the amino acid.

3-Chloro-D-phenylalanine Hydrochloride: Chlorine atom is positioned at the meta position instead of the para position.

2-Chloro-D-phenylalanine Hydrochloride: Chlorine atom is positioned at the ortho position.

Uniqueness: 4-Chloro-D-phenylalanine Hydrochloride is unique due to its specific inhibition of tryptophan hydroxylase and its impact on serotonin synthesis. This property distinguishes it from other chlorinated phenylalanine derivatives, making it particularly valuable in research related to neurotransmitter regulation and mood disorders .

Biologische Aktivität

4-Chloro-D-phenylalanine hydrochloride (PCPA) is a synthetic amino acid derivative that has garnered attention for its biological activities, particularly in the context of neurotransmitter metabolism and potential therapeutic applications. This article explores the compound's mechanisms of action, biological effects, and relevant research findings.

4-Chloro-D-phenylalanine is a chlorinated derivative of phenylalanine, an essential amino acid. It has the molecular formula and is often used in biochemical research to inhibit tryptophan hydroxylase (Tph), the enzyme responsible for serotonin synthesis. This inhibition is crucial for studying serotonin-related pathways in various physiological and pathological conditions.

PCPA acts primarily as a competitive inhibitor of Tph, leading to decreased serotonin levels. This mechanism has implications for various conditions associated with altered serotonin metabolism, including pulmonary arterial hypertension (PAH) and other cardiovascular diseases.

Inhibition of Serotonin Synthesis

Research indicates that PCPA effectively reduces serotonin synthesis in vivo, which can mitigate conditions exacerbated by high serotonin levels. For instance, in a study involving monocrotaline-induced PAH in rats, PCPA treatment resulted in significant reductions in pulmonary arterial pressure (PAP) and right ventricular hypertrophy (RVH) compared to untreated controls .

1. Pulmonary Vascular Remodeling

PCPA has been shown to protect against pulmonary vascular remodeling induced by monocrotaline. In a controlled study, rats treated with PCPA exhibited reduced medial wall thickness in pulmonary arteries and decreased expression of Tph-1, an enzyme linked to increased serotonin synthesis .

| Parameter | Control | MCT | MCT + PCPA (50 mg/kg) | MCT + PCPA (100 mg/kg) |

|---|---|---|---|---|

| Pulmonary Arterial Pressure (PAP) | Baseline | Elevated | Significantly reduced | Significantly reduced |

| Right Ventricular Hypertrophy (RVH) | Baseline | Increased | Significantly reduced | Significantly reduced |

| Tph-1 Expression | Low | High | Moderate | Low |

2. Neurotransmitter Regulation

In addition to its effects on serotonin, PCPA influences other neurotransmitter systems. Its ability to modulate amino acid levels can impact metabolic pathways associated with neurotransmitter synthesis, potentially offering therapeutic avenues for mood disorders and neurodegenerative diseases.

Case Study 1: Monocrotaline-Induced PAH

In an experimental model of PAH, researchers administered monocrotaline to induce pulmonary hypertension in rats. The administration of PCPA was associated with:

- A significant reduction in mortality rates from 47.1% (in MCT group) to 5.9% (in MCT + PCPA group).

- Decreased right ventricular systolic pressure and improved hemodynamic parameters.

- Histological analysis showed reduced inflammatory markers and structural changes in lung tissues .

Case Study 2: Antidepressant Potential

A study investigating the antidepressant-like effects of PCPA revealed that its serotonergic modulation could alleviate depressive symptoms in animal models. The findings suggest that PCPA may enhance the efficacy of traditional antidepressants by synergistically lowering serotonin levels during treatment phases .

Safety and Toxicity

While PCPA exhibits promising biological activity, its safety profile must be considered. Studies indicate low toxicity at therapeutic doses; however, long-term effects and potential side effects require further investigation. The compound's impact on metabolic pathways necessitates careful monitoring during clinical applications.

Eigenschaften

IUPAC Name |

(2R)-2-amino-3-(4-chlorophenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2.ClH/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFOCEDBJFKVRHU-DDWIOCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H](C(=O)O)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147065-05-2 | |

| Record name | Fenclonine hydrochloride, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147065052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FENCLONINE HYDROCHLORIDE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BD72V2FZ8G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.